molecular formula C19H24N2O3S2 B2465591 N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105236-41-6

N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2465591
CAS No.: 1105236-41-6
M. Wt: 392.53
InChI Key: PXYHSHHASZNLIZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the field of neuropathic pain and central nervous system (CNS) disorders . Its molecular architecture incorporates key pharmacophores that suggest a potential mechanism of action as a sodium channel blocker. The 2,6-dimethylphenyl moiety is a characteristic feature found in many known voltage-gated sodium channel (NaV) inhibitors , such as lidocaine, which are known to stabilize the inactivated state of the channel. The molecule's core is built around a piperidine ring, a common scaffold in medicinal chemistry that often contributes to CNS penetration and bioavailability. Furthermore, the presence of the thiophenesulfonyl group is a critical structural element, as sulfonamide-containing compounds are frequently explored for their ability to interact with a wide range of enzymes and receptors with high affinity. Researchers are investigating this compound as a potential lead for developing novel analgesic agents , with studies focused on its selectivity profile across different NaV subtypes and its efficacy in validated models of neuronal hyperexcitability. Its research value lies in its unique integration of a classic channel-blocking motif with a complex sulfonamide-bearing heterocycle, offering a valuable chemical tool for probing ion channel function and signaling pathways involved in nociception.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-14-7-5-8-15(2)19(14)20-17(22)13-16-9-3-4-11-21(16)26(23,24)18-10-6-12-25-18/h5-8,10,12,16H,3-4,9,11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYHSHHASZNLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-N-(2,6-Dimethylphenyl)Acetamide

This intermediate is prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride under Schotten-Baumann conditions:
$$
\text{2,6-Dimethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-Chloro-N-(2,6-dimethylphenyl)acetamide}
$$
Typical yields exceed 85% with purification via recrystallization in ethanol.

Sulfonylation of Piperidine Derivatives

Preparation of 1-(Thiophen-2-Ylsulfonyl)Piperidin-2-Amine

Piperidine-2-amine is sulfonylated using thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base:
$$
\text{Piperidin-2-amine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Thiophen-2-ylsulfonyl)piperidin-2-amine}
$$
Optimization Notes :

  • Molar Ratio : 1:1.1 (piperidine-2-amine:sulfonyl chloride) minimizes unreacted starting material.
  • Temperature : 0–5°C suppresses side reactions (e.g., di-sulfonylation).
  • Yield : 78–82% after column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Coupling of Sulfonylated Piperidine and Chloroacetamide

The final step involves nucleophilic displacement of the chloro group in 2-chloro-N-(2,6-dimethylphenyl)acetamide by the amine group of 1-(thiophen-2-ylsulfonyl)piperidin-2-amine:
$$
\text{1-(Thiophen-2-ylsulfonyl)piperidin-2-amine} + \text{2-Chloro-N-(2,6-dimethylphenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Reaction Conditions and Yield Optimization

Parameter Optimal Value Effect on Yield/Purity
Solvent DMF Enhances nucleophilicity
Base K₂CO₃ Neutralizes HCl, drives reaction
Temperature 80–90°C Completes reaction in 12–15h
Molar Ratio (Amine:Chloroacetamide) 1:1.2 Minimizes unreacted amine

Post-Reaction Workup :

  • Acidification : Adjust to pH 3–4 with HCl to precipitate unreacted amines.
  • Extraction : DCM washes remove polar impurities.
  • Crystallization : Hexane/ethyl acetate yields 70–75% pure product.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

A patent (CN103570645A) describes an alternative using piperazine derivatives, but this method risks di-substitution byproducts. For thiophenesulfonyl analogs, reductive amination of ketones with sulfonylated piperidines remains unexplored but theoretically viable.

Solid-Phase Synthesis

Immobilizing the piperidine scaffold on resin allows sequential sulfonylation and amidation, though industrial scalability is limited.

Purity and Analytical Characterization

HPLC Analysis :

  • Column : C18, 250 × 4.6 mm
  • Mobile Phase : Acetonitrile:water (70:30)
  • Retention Time : 8.2 min (purity >99% achieved via recrystallization).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J=5.1 Hz, 1H, thiophene), 7.32–7.25 (m, 3H, aromatic), 4.12 (q, 1H, piperidine), 2.31 (s, 6H, CH₃).
  • MS (ESI) : m/z 407.4 [M+H]⁺.

Industrial Scalability Challenges

  • Sulfonyl Chloride Availability : Thiophene-2-sulfonyl chloride is cost-prohibitive at scale; in-situ generation from thiophene-2-thiol and ClSO₃H is under investigation.
  • Waste Management : DCM and DMF require recycling systems to meet environmental regulations.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfonamide bonds:

Reaction Type Conditions Products Yield/Notes
Amide Hydrolysis 6M HCl, 100°C, 12h 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid + 2,6-dimethylanilinePartial hydrolysis observed
Sulfonamide Hydrolysis NaOH (1M), H2O, refluxThiophene-2-sulfonic acid + piperidine intermediateRequires prolonged heating

Key findings:

  • The amide group hydrolyzes more readily than the sulfonamide under acidic conditions due to the electron-withdrawing nature of the sulfonyl group stabilizing the sulfonamide bond.

  • Hydrolysis yields are influenced by steric hindrance from the 2,6-dimethylphenyl group .

Nucleophilic Substitution

The sulfonyl group participates in nucleophilic displacement reactions:

Reagent Conditions Product Application
Amines (e.g., piperazine) DMF, K2CO3, 80°C, 24h Substituted sulfonamides (e.g., piperazine derivatives)Pharmacological intermediate
Thiols CH3CN, NaHCO3, RT, 16h Thioether derivativesRadical trapping studies

Mechanistic notes:

  • The sulfonyl group acts as a leaving group, enabling substitution with nitrogen or sulfur nucleophiles .

  • Reactions with amines are accelerated in polar aprotic solvents like DMF .

Oxidation Reactions

The thiophene moiety undergoes oxidative transformations:

Oxidizing Agent Conditions Product Outcome
H2O2/AcOH 60°C, 6hThiophene sulfone derivativesPartial over-oxidation observed
KMnO4 (acidic) H2SO4, 50°C, 3hCleavage of thiophene ring to dicarboxylic acidLow yield (<30%)

Structural impacts:

  • Oxidation of the thiophene ring modifies electronic properties, potentially altering biological activity.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

Reaction Catalyst System Product Yield
Suzuki Coupling Pd(OAc)2, PCy3, Cs2CO3, DMF, 120°C Aryl-substituted piperidine analogs72–85%
Cyclization 4CzIPN (photocatalyst), CH3CN, 465nm Isoquinoline derivatives84%

Applications:

  • These reactions facilitate the synthesis of complex heterocycles for drug discovery .

Radical Reactions

The compound participates in radical-mediated processes under photoredox conditions:

Reagent Conditions Product Role
4CzIPN/NaHCO3 CH3CN, 460–465 nm LEDs, RT Sulfamoyl radical adductsMechanistic probes

Key insight:

  • Radical intermediates generated from the sulfonamide group react with scavengers like BHT, confirming radical pathways in its reactivity .

Condensation Reactions

The acetamide group engages in condensations to form Schiff bases or heterocycles:

Reagent Conditions Product Yield
Aromatic aldehydes EtOH, HCl, reflux Imine derivatives65–78%
Hydrazine MeOH, RT, 12h Hydrazide analogsQuantified via LC-MS

Stability Under Physiological Conditions

Studies indicate moderate stability in buffered solutions:

pH Temperature Degradation (24h) Primary Degradants
7.437°C15%Hydrolyzed amide + sulfonic acid
2.037°C40%2,6-dimethylaniline + sulfonate

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been studied for its potential therapeutic applications due to its structural features that may interact with biological macromolecules. Its activity as a potential drug candidate is under investigation for various conditions.

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity: Some derivatives have shown significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity: Studies suggest selective cytotoxic effects against cancer cell lines while sparing normal cells.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase.

Fingerprint Detection

A study highlighted the use of this compound derivatives in forensic science for latent fingerprint detection. Certain compounds exhibited good stickiness and efficacy in revealing fingerprints on various surfaces, indicating potential applications in forensic investigations .

Case Study 1: Antimicrobial Screening

In a study involving several derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, significant antibacterial and antifungal activities were observed. The compounds were screened against various bacterial strains and fungi, with some showing promising results comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that certain derivatives could selectively target cancer cells while having minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: can be compared with other acetamides, piperidine derivatives, and thiophene-containing compounds.

    Unique Features: The combination of the piperidine ring, thiophene sulfonyl group, and dimethylphenyl group makes this compound unique in its chemical and biological properties.

List of Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(piperidin-2-yl)acetamide
  • N-(2,6-dimethylphenyl)-2-(thiophen-2-yl)acetamide
  • 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Biological Activity

N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known by its CAS number 1105236-41-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological applications based on diverse research findings.

The molecular formula of this compound is C19H24N2O3S2C_{19}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of 392.5 g/mol. The compound features a piperidine ring and a thiophene sulfonyl group, which contribute to its biological activity .

PropertyValue
Molecular FormulaC19H24N2O3S2
Molecular Weight392.5 g/mol
StructureChemical Structure

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is synthesized through cyclization reactions.
  • Introduction of the Thiophene Sulfonyl Group : This is achieved through sulfonylation using thiophene sulfonyl chloride under basic conditions.
  • Acylation Step : The final step involves acylating the piperidine derivative with 2,6-dimethylphenyl acetic acid or its derivatives .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may modulate their activity through binding interactions, potentially leading to therapeutic effects such as:

  • Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Antimicrobial Effects : It has been explored for its potential in combating bacterial infections.

Biological Activity and Applications

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Studies have shown that compounds similar to this one can reduce inflammation by inhibiting nitric oxide production and other inflammatory mediators.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.
  • Potential Therapeutic Applications : Due to its unique structural features, it could be explored for various therapeutic applications in medicine.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and efficacy:

  • Study on Anti-inflammatory Effects : A study demonstrated that similar acetamides significantly reduced inflammation in animal models by inhibiting specific cytokines and mediators involved in the inflammatory response.
  • Antimicrobial Activity Evaluation : In vitro assays showed that compounds with similar structures exhibited significant antibacterial activity against common pathogens .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the thiophene and piperidine moieties can enhance biological activity, guiding future drug design efforts .

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